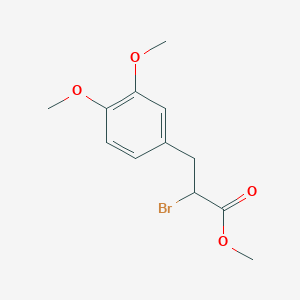
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a combination of bromine, methoxy, pyrazine, chlorine, thiophene, and sulphonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Bromination and Methoxylation: The pyrazine ring is then brominated and methoxylated to introduce the bromine and methoxy groups.
Thiophene Ring Formation: The thiophene ring is synthesized separately and chlorinated to introduce the chlorine atom.
Sulphonamide Formation: The final step involves the coupling of the pyrazine and thiophene rings through a sulphonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Bromo-3-methoxy-2-pyrazinyl)-2,3-dichlorobenzenesulphonamide
- 5-Dimethylamino-N-(5-bromo-3-methoxy-2-pyrazinyl)-1-naphthalenesulphonamide
Uniqueness
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H7BrClN3O3S2 |
|---|---|
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H7BrClN3O3S2/c1-17-9-8(12-4-5(10)13-9)14-19(15,16)7-3-2-6(11)18-7/h2-4H,1H3,(H,12,14) |
Clé InChI |
TZYSLHTWOJFPSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CN=C1NS(=O)(=O)C2=CC=C(S2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B8400999.png)

![[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid](/img/structure/B8401019.png)

![1-[3-(N,N-Dimethylamino)propylsulphonyl]-4-bromobenzene](/img/structure/B8401040.png)




![3,5,6-Trihydroxybenzo[b]thiophene](/img/structure/B8401076.png)


